CA-074 methyl ester
Overview
Description
CA-074 methyl ester is a cell-permeable analog of CA-074, known for its role as a specific inhibitor of cathepsin B, an intracellular cysteine protease. This compound has shown significant bioactivities, including neuroprotective, anti-cancer, and anti-inflammatory effects .
Mechanism of Action
Target of Action
CA-074 methyl ester, also known as CA-074-Me, is primarily targeted towards Cathepsin B , a cysteine protease . Cathepsin B plays a crucial role in protein degradation and turnover, and is involved in various physiological and pathological processes .
Mode of Action
CA-074-Me is a cell-permeable inhibitor of Cathepsin B . It is an analog of CA-074 and is converted by cellular esterases into active CA-074 . This conversion allows the compound to inhibit Cathepsin B, especially the intracellular type . Interestingly, CA-074-Me also inhibits another cysteine protease, Cathepsin L .
Pharmacokinetics
It is known that the compound is cell-permeable, which suggests it can readily cross cell membranes . Its conversion to active CA-074 by cellular esterases suggests it may have a prodrug-like behavior .
Result of Action
The inhibition of Cathepsin B and Cathepsin L by CA-074-Me can lead to a decrease in the degradation of intracellular proteins, potentially affecting various cellular processes . .
Action Environment
The action, efficacy, and stability of CA-074-Me can be influenced by various environmental factors. For instance, the presence of cellular esterases is crucial for the conversion of CA-074-Me into its active form, CA-074
Biochemical Analysis
Biochemical Properties
CA-074 methyl ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is a specific inhibitor of Cathepsin B . The nature of these interactions involves the inhibition of Cathepsin B, which leads to its various bioactivities .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting Cathepsin B . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules and its inhibition of Cathepsin B . This leads to changes in gene expression and impacts its effects at the molecular level .
Preparation Methods
CA-074 methyl ester is synthesized from its parent compound, CA-074, through esterification. The synthetic route involves the reaction of CA-074 with methanol in the presence of an acid catalyst to form the methyl ester derivative . Industrial production methods typically involve large-scale esterification processes under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
CA-074 methyl ester undergoes several types of chemical reactions, including:
Inhibition Reactions: It specifically inhibits cathepsin B and, to a lesser extent, cathepsin L
Binding Reactions: It binds to the active site of cathepsin B, preventing the enzyme from interacting with its natural substrates.
Common reagents and conditions used in these reactions include methanol, acid catalysts for esterification, and intracellular esterases for hydrolysis. The major product formed from the hydrolysis of this compound is CA-074 .
Scientific Research Applications
CA-074 methyl ester has a wide range of scientific research applications:
Neuroprotection: It has been used to study the role of cathepsin B in neurodegenerative diseases and has shown potential in protecting neurons from damage
Cancer Research: It is used to investigate the role of cathepsin B in cancer cell metastasis and has demonstrated anti-cancer properties by inhibiting tumor growth and metastasis.
Bone Resorption: It has been shown to inhibit bone resorption in rodent models, making it useful in studies related to osteoporosis and other bone diseases.
Comparison with Similar Compounds
CA-074 methyl ester is unique due to its cell-permeable nature and specific inhibition of cathepsin B. Similar compounds include:
CA-074: The parent compound, which is not cell-permeable and requires esterification to form this compound.
Z-FA-FMK: A synthetic inhibitor of cathepsin B, but it lacks the cell-permeable properties of this compound.
These comparisons highlight the specificity and cell-permeability of this compound, making it a valuable tool in research applications.
Properties
IUPAC Name |
methyl (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O6/c1-5-9-20-16(23)14-15(28-14)17(24)21-13(11(3)6-2)18(25)22-10-7-8-12(22)19(26)27-4/h11-15H,5-10H2,1-4H3,(H,20,23)(H,21,24)/t11-,12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSRLSPWIEMLQ-YTFOTSKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50881386 | |
Record name | CA-074-Me | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147859-80-1 | |
Record name | CA 074 methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CA-074-Me | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50881386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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